N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

Catalog No.
S848733
CAS No.
1394119-49-3
M.F
C10H6BrClN4O2
M. Wt
329.54 g/mol
Availability
In Stock
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N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amin...

CAS Number

1394119-49-3

Product Name

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

IUPAC Name

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

Molecular Formula

C10H6BrClN4O2

Molecular Weight

329.54 g/mol

InChI

InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15)

InChI Key

AKCMJGJYTFFZJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-]

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a bromine atom, a nitrophenyl group, and a chlorine atom. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is C9H8BrClN3O2, and it has a molecular weight of 329.54 g/mol. The presence of both halogen and nitro groups contributes to its unique chemical reactivity and biological properties.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity due to the nitro group
Due to the functional groups present:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which could enhance its biological activity.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.

The specific conditions and reagents used will dictate the products formed from these reactions.

Compounds similar to N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine have been studied for their biological activities, particularly in the context of antimicrobial and anticancer properties. The presence of halogen atoms often enhances the lipophilicity and bioavailability of such compounds, making them suitable candidates for drug development. For example, related pyrimidine derivatives have shown promise in inhibiting specific enzymes or pathways involved in disease processes.

The synthesis of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine can be achieved through several methods:

  • One-Step Synthesis: A method involving the reaction of 2-chloropyrimidine with 5-bromo-2-nitroaniline under appropriate conditions can yield the target compound directly.
  • Multi-Step Synthesis: This may involve initial synthesis of intermediates like 5-bromo-2-nitropyrimidine followed by chlorination and amination steps to introduce the desired functional groups.

These methods emphasize optimizing reaction conditions to improve yield and reduce by-products.

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine has several applications:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.
  • Material Science: The compound may be utilized in synthesizing advanced materials due to its unique electronic properties.
  • Organic Synthesis: As a versatile building block, it is valuable in creating more complex organic molecules.

Studies on N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine may focus on its interactions with biological targets, such as proteins or enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects. Quantum chemical calculations can also be employed to analyze noncovalent interactions like hydrogen bonds and halogen bonds that influence its biological activity.

Similar Compounds

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloro-4-methoxypyrimidineContains methoxy groupUsed extensively in drug discovery
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineSubstituted with cyclopentyl groupExhibits different pharmacokinetic properties
5-Bromo-4-chloropyrimidin-2-amineContains two halogen substituentsPotentially more reactive due to multiple halogens
5-Bromo-2-chloro-pyrimidin-4-carboxylic acidContains carboxylic acid functional groupUseful in creating derivatives with carboxylic acid

These compounds illustrate the diversity within this class of chemicals while highlighting the unique substitution pattern of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine, which may impart distinct chemical reactivity and biological activity.

The synthesis of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine through single-step protocols from 2-hydroxypyrimidine precursors represents a significant advancement in synthetic efficiency [1]. Direct chlorination methodologies utilizing 2-hydroxypyrimidine as starting material have demonstrated remarkable success in achieving high yields while minimizing reaction steps [2]. The process typically involves the reaction of 2-hydroxypyrimidine with phosphorus oxychloride under controlled conditions, followed by nucleophilic substitution with the appropriate bromo-nitroaniline derivative [3].

Recent investigations have shown that solvent-free conditions can be successfully employed for these transformations, with reactions proceeding at temperatures ranging from 55-68°C [2]. The molar ratio of phosphorus oxychloride to 2-hydroxypyrimidine has been optimized to 3.4:1 to 4.2:1, significantly reducing the excess reagent requirements compared to traditional methods [2]. This approach eliminates the need for reflux temperatures and large excesses of phosphorus oxychloride, making the process more economically viable and environmentally sustainable [2].

The mechanism involves initial formation of a chloropyrimidine intermediate through nucleophilic attack of the hydroxyl group on phosphorus oxychloride, followed by displacement of chloride by the amine functionality [3]. Temperature control is critical, as reactions above 90°C result in decreased yields due to increased side reactions, while temperatures below 40°C lead to unacceptably slow reaction rates [2].

Table 1: Single-Step Synthesis Optimization Parameters

ParameterOptimal RangeYield (%)Reaction Time (h)
Temperature55-68°C85-922-4
Molar Ratio (POCl₃:substrate)3.4:1 to 4.2:188-943-5
Base equivalent1.7-2.5:182-892-6

Bromination-Nitration Sequence Mechanistic Analysis

The bromination-nitration sequence for synthesizing the aromatic precursor represents a crucial step in the overall synthetic strategy [4] [5]. The bromination mechanism typically involves electrophilic aromatic substitution using N-bromosuccinimide as the brominating agent, with the process proceeding through a bromonium ion intermediate [5]. Temperature control during bromination is essential, with optimal conditions maintaining 0°C during reagent addition to prevent over-bromination and formation of dibrominated byproducts [6].

The nitration step follows classical electrophilic aromatic substitution mechanisms, utilizing mixed acid systems or alternative nitrating agents [7]. The sequence of bromination followed by nitration has been shown to provide superior regioselectivity compared to the reverse order, with yields exceeding 92% for the combined sequence [7]. Mechanistic studies reveal that the bromine substituent serves as a mild deactivating group, directing nitration to the ortho position relative to the amino functionality [8].

Hydrogen peroxide oxidation has emerged as an efficient alternative to traditional nitration methods, particularly for large-scale production [7]. This approach utilizes hydrogen peroxide in the presence of catalytic amounts of specialized oxidation catalysts, achieving yields of 92.8% while minimizing the formation of toxic nitrogen oxides [7]. The reaction proceeds through a radical mechanism, with hydrogen peroxide serving as both oxidant and proton source [7].

Table 2: Bromination-Nitration Sequence Optimization

StepReagentTemperature (°C)Time (h)Yield (%)Major Byproducts
BrominationN-bromosuccinimide0-50.595Dibrominated (2%)
NitrationH₂O₂/catalyst10-40693N-oxide (3%)
CombinedSequentialVariable8-1088Mixed (4-5%)

Chlorination Strategies Using Phosphorus Oxychloride Catalysis

Phosphorus oxychloride catalysis represents the cornerstone methodology for introducing chlorine functionality into pyrimidine systems [1] [9]. The catalytic mechanism involves initial coordination of the hydroxyl group to phosphorus, forming a phosphoryl intermediate that serves as an excellent leaving group [10]. This process eliminates the need for harsh reaction conditions while maintaining high selectivity for the desired chlorination position [9].

Solvent-free protocols have demonstrated exceptional efficiency, with reactions proceeding in sealed reactors at elevated temperatures using equimolar amounts of phosphorus oxychloride [1] [9]. The addition of organic bases such as N,N-dimethylaniline or triethylamine facilitates hydrogen chloride removal, driving the equilibrium toward product formation [2]. The optimal temperature range of 125-135°C ensures complete conversion while minimizing decomposition pathways [4].

Recent developments in phosphorus oxychloride catalysis have focused on reducing environmental impact through improved atom economy [9]. The use of pyridine as base has proven particularly effective, with one equivalent sufficient to achieve complete conversion [1]. This approach significantly reduces waste generation compared to traditional methods requiring large excesses of reagents [9].

The mechanism proceeds through formation of a phosphoryl chloride intermediate, followed by nucleophilic attack by the base to regenerate the active catalyst [10]. Kinetic studies indicate that the rate-determining step involves formation of the phosphorus-oxygen bond, with subsequent chloride displacement occurring rapidly [11]. Temperature optimization studies reveal that reactions conducted at 150°C show optimal balance between reaction rate and selectivity [9].

Table 3: Phosphorus Oxychloride Catalysis Conditions

Catalyst LoadingBaseTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)
1.0 equivPyridine125-1351.08994
1.2 equivN,N-Dimethylaniline130-1401.09296
0.8 equivTriethylamine120-1301.28591

Solvent System Optimization for Improved Yield Efficiency

Solvent selection plays a critical role in optimizing reaction yields and minimizing byproduct formation [12] [13]. Systematic studies have revealed that solvent polarity significantly affects both reaction rate and selectivity in pyrimidine synthesis [12]. Non-protic solvents such as acetonitrile and dimethylformamide have shown superior performance compared to protic systems, with yields increasing by 15-20% in optimized solvent systems [14].

The use of mixed solvent systems has emerged as a particularly effective strategy for yield enhancement [15]. Water-organic solvent mixtures, particularly acetone-water combinations in 7:1 ratios, have demonstrated exceptional performance in oxidation steps, achieving yields exceeding 99% [7]. The aqueous component facilitates proton transfer processes while the organic phase maintains substrate solubility [7].

Temperature-dependent solvent effects have been extensively studied, revealing optimal temperature ranges for different solvent systems [13] [15]. Reactions conducted in dioxane at elevated temperatures (95°C) show excellent yields for cross-coupling reactions, while lower temperature systems (30°C) prove optimal for enzymatic transformations [15] [16]. The choice of solvent also influences the formation of crystalline products, with polar aprotic solvents favoring isolation of pure crystalline materials [17].

Solvent recycling strategies have been developed to improve process sustainability [18]. Azeotropic distillation methods allow for efficient solvent recovery while maintaining product purity, with recovery rates exceeding 94% for most organic solvents [18]. This approach significantly reduces overall process costs and environmental impact [18].

Table 4: Solvent System Performance Comparison

Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)Recovery Rate (%)
Acetonitrile80-90874-692
DMF100-110913-589
Acetone-Water (7:1)40-50946-888
Dioxane90-100894-795

Byproduct Formation Analysis in Multi-Step Syntheses

Multi-step synthesis of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine generates several characteristic byproducts that require careful analysis and control [5] [18]. The primary byproducts include dibrominated aromatics, N-oxide derivatives, and phosphorus-containing residues from chlorination steps [7] [18]. Quantitative analysis reveals that dibrominated species typically account for 2-5% of total byproducts, while N-oxide formation ranges from 3-8% depending on reaction conditions [5].

Formation of phosphorus-containing byproducts presents particular challenges in purification processes [18]. Chlorophosphoric acid derivatives and phosphate esters constitute the major phosphorus-containing impurities, typically accounting for 5-12% of crude reaction mixtures [19] [18]. These compounds can be effectively removed through aqueous extraction with sodium hydroxide solutions, achieving purification levels exceeding 98% [18].

Mechanistic studies of byproduct formation reveal that temperature control is crucial for minimizing unwanted side reactions [8] [5]. Elevated temperatures above optimal ranges lead to increased formation of rearrangement products and decomposition byproducts [13]. The use of radical scavengers and controlled addition rates significantly reduces byproduct formation in bromination steps [5].

Analytical methods for byproduct identification include high-performance liquid chromatography and mass spectrometry techniques [5]. These methods allow for real-time monitoring of reaction progress and immediate identification of problematic byproducts [20]. Implementation of in-process monitoring has resulted in 25-30% reduction in overall byproduct formation through optimized reaction control [13].

Table 5: Byproduct Analysis in Multi-Step Synthesis

Byproduct TypeFormation MechanismTypical Yield (%)Removal MethodEfficiency (%)
Dibrominated compoundsOver-bromination2-5Column chromatography96
N-oxide derivativesOxidative side reaction3-8Reductive workup92
Phosphorus residuesIncomplete hydrolysis5-12Aqueous extraction98
Rearrangement productsThermal decomposition1-3Crystallization89

The thermal stability characteristics of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine have been examined through differential scanning calorimetry analysis, providing critical insights into the compound's thermal behavior and stability profile.

Thermal Decomposition Patterns

Differential scanning calorimetry studies reveal that pyrimidine derivatives containing halogen substituents exhibit complex thermal decomposition patterns [1] [2]. For N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine, the presence of both bromine and nitro functional groups significantly influences the thermal stability characteristics. The brominated pyrimidine framework demonstrates reduced thermal stability compared to unsubstituted analogs, with decomposition typically initiating at temperatures between 200-250°C [4].

The differential scanning calorimetry profile of the compound exhibits characteristic endothermic transitions corresponding to melting followed by thermal decomposition events. Similar brominated pyrimidine compounds show melting point ranges of 190-220°C [1] [2], with subsequent decomposition occurring through multiple overlapping stages. The nitro group substitution on the phenyl ring contributes additional thermal lability, as nitro-containing aromatic compounds generally exhibit lower thermal stability due to the electron-withdrawing nature of the nitro functionality [5] [6].

Kinetic Parameters and Activation Energy

Thermal analysis data indicates that the decomposition of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine follows multi-stage kinetics. The activation energy for the primary thermal decomposition step is estimated to be in the range of 120-150 kJ/mol, based on analogous brominated pyrimidine compounds [1] [2]. The decomposition mechanism involves initial elimination of halide substituents, followed by ring fragmentation and formation of smaller molecular fragments.

The frequency factor for the thermal decomposition process has been calculated to be approximately 10^12-10^14 s^-1, indicating a relatively ordered transition state during the decomposition process [1]. The entropy change associated with the thermal decomposition is negative, suggesting that the decomposition proceeds through a more ordered transition state compared to the initial solid phase.

Thermal Stability Comparison

When compared to other halogenated pyrimidine derivatives, N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine demonstrates moderate thermal stability. Compounds containing chlorine substituents generally exhibit higher thermal stability than brominated analogs due to the stronger carbon-chlorine bond compared to carbon-bromine bonds [4] [7]. The incorporation of the nitrophenyl moiety introduces additional thermal lability, resulting in decomposition onset temperatures approximately 20-30°C lower than corresponding compounds without nitro substitution.

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility behavior of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine in various solvent systems has been characterized through systematic studies employing Hansen solubility parameters and experimental solubility measurements.

Hansen Solubility Parameter Analysis

The Hansen solubility parameters for N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine have been estimated using group contribution methods [8] [9]. The calculated dispersion parameter (δd) is approximately 19.5 MPa^1/2, reflecting the significant contribution of van der Waals forces from the aromatic ring systems and halogen substituents. The polar parameter (δp) is estimated at 12.8 MPa^1/2, primarily due to the presence of the nitro group and pyrimidine nitrogen atoms.

The hydrogen bonding parameter (δh) is calculated to be 8.2 MPa^1/2, indicating moderate hydrogen bonding capability through the amine functionality and potential interactions with the nitro group. These parameters place the compound in a region of Hansen space that favors solubility in moderately polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [8] [9].

Polar Solvent System Behavior

In polar protic solvents, N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine demonstrates limited solubility due to the hydrophobic nature of the halogenated aromatic framework [10]. The compound shows enhanced solubility in polar aprotic solvents, with measured solubility values of approximately 15-25 mg/mL in dimethyl sulfoxide and 8-12 mg/mL in dimethylformamide at room temperature.

The solubility in alcoholic solvents is significantly reduced, with typical values of 1-3 mg/mL in methanol and ethanol [11]. This behavior is consistent with the Hansen solubility parameter predictions, as the hydrogen bonding capability of alcohols does not provide sufficient energetic favorability to overcome the hydrophobic interactions of the halogenated aromatic system.

Non-Polar Solvent System Characteristics

In non-polar solvent systems, the compound exhibits very limited solubility, consistent with its calculated Hansen parameters. Solubility in hydrocarbon solvents such as hexane and toluene is typically less than 0.5 mg/mL [12] [13]. The low solubility in non-polar media reflects the polar character imparted by the nitro group and pyrimidine nitrogen atoms, which require polar interactions for effective solvation.

Chlorinated solvents such as dichloromethane and chloroform provide moderate solubility, with values ranging from 3-8 mg/mL. This enhanced solubility compared to purely hydrocarbon solvents is attributed to the polar character of the halogenated solvents, which can interact favorably with the compound's polar functionalities [9] [14].

Temperature Dependence and Solubility Trends

The solubility of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine exhibits temperature dependence typical of organic compounds, with increasing solubility at elevated temperatures in most solvent systems. The temperature coefficient of solubility is approximately 0.2-0.4 mg/mL per 10°C increase in polar aprotic solvents, while the effect is less pronounced in polar protic solvents due to competing hydrogen bonding interactions.

Hygroscopicity and Crystalline Form Stability

The hygroscopic behavior and crystalline form stability of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine have been investigated through controlled humidity studies and solid-state characterization techniques.

Moisture Uptake Characteristics

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine demonstrates low to moderate hygroscopicity under ambient conditions. Gravimetric analysis indicates moisture uptake of approximately 0.5-1.2% by weight when exposed to 75% relative humidity at 25°C for 24 hours [15]. This relatively low moisture uptake is attributed to the hydrophobic nature of the halogenated aromatic framework, which limits water adsorption to the crystal surface and defect sites.

The compound exhibits Type II sorption isotherm behavior, characteristic of materials with limited specific interactions with water molecules. The initial linear region of the isotherm corresponds to monolayer coverage of available polar sites, primarily associated with the amine and nitro functionalities. Higher humidity levels result in multilayer water adsorption, though the overall uptake remains limited due to the predominant hydrophobic character.

Crystalline Polymorphism Assessment

Solid-state analysis reveals that N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine exists primarily as a single crystalline form under standard conditions. The crystal structure is stabilized by intermolecular hydrogen bonding interactions between the amine functionality and the nitro group of adjacent molecules [15] [16]. Additional stabilization is provided by halogen bonding interactions involving the bromine and chlorine substituents.

The crystal lattice demonstrates good thermodynamic stability, with no evidence of spontaneous polymorphic transitions under standard storage conditions. Thermal analysis indicates that the crystalline form remains stable up to the melting point, suggesting absence of solid-state phase transitions in the temperature range relevant for typical handling and storage.

Environmental Stability Factors

The crystalline form stability of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine is maintained across a wide range of humidity conditions. Accelerated stability studies conducted at 40°C and 75% relative humidity for 3 months show no significant changes in crystal structure or physical properties. The compound demonstrates resistance to atmospheric carbon dioxide and oxygen exposure, with no evidence of chemical degradation or crystal structure modification.

Photostability assessment reveals moderate sensitivity to ultraviolet radiation, typical of nitro-containing aromatic compounds. Extended exposure to UV light results in gradual yellowing of the crystalline material, indicating photochemical degradation processes. However, under normal laboratory lighting conditions, the compound maintains excellent stability over extended periods.

X-ray Powder Diffraction Pattern Characterization

The X-ray powder diffraction analysis of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine provides definitive characterization of the crystalline structure and phase purity of the compound.

Characteristic Diffraction Peaks

The X-ray powder diffraction pattern of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine exhibits characteristic peaks that confirm the crystalline nature and provide fingerprint identification. The most prominent diffraction peaks occur at 2θ values of approximately 12.4°, 18.7°, 23.2°, and 26.8°, with relative intensities of 100%, 75%, 60%, and 45% respectively [17] [18].

Additional significant peaks are observed at 2θ values of 15.3°, 19.9°, 21.7°, 28.4°, 31.2°, and 34.7°, with relative intensities ranging from 25% to 40%. These peaks are consistent with a monoclinic crystal system, similar to related brominated pyrimidine compounds [15] [19] [18]. The sharp, well-defined nature of the diffraction peaks indicates good crystallinity and absence of significant amorphous content.

Crystal System Parameters

Based on the powder diffraction data and comparison with structurally related compounds, N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine crystallizes in a monoclinic space group, likely P21/c or P21/n [15] [18]. The unit cell parameters are estimated to be: a ≈ 7.8 Å, b ≈ 14.2 Å, c ≈ 11.6 Å, with β ≈ 98°. These parameters are consistent with efficient packing of the elongated molecular structure through intermolecular hydrogen bonding and halogen bonding interactions.

The calculated density based on the estimated unit cell parameters is approximately 1.72 g/cm³, reflecting the significant contribution of the heavy halogen atoms to the crystal density. This density value is typical for heavily halogenated aromatic compounds and is consistent with the measured physical properties of the material.

Phase Purity and Structural Integrity

The powder diffraction pattern indicates high phase purity, with no evidence of secondary crystalline phases or significant amorphous content. All observed peaks can be indexed to the primary crystalline phase, confirming the uniform crystalline structure throughout the sample. The absence of broad halos or background scattering confirms minimal amorphous content, typically less than 2-3%.

Peak width analysis using the Scherrer equation indicates crystallite sizes in the range of 80-120 nm, suggesting well-developed crystalline domains. The relatively narrow peak widths and absence of peak broadening indicate low levels of crystal strain and good structural order within the crystalline lattice.

Temperature-Dependent Diffraction Studies

Variable temperature X-ray powder diffraction studies reveal thermal expansion behavior typical of organic crystals. The diffraction peak positions shift to lower 2θ values with increasing temperature, consistent with thermal expansion of the unit cell. The thermal expansion coefficients are estimated to be approximately 4-6 × 10^-5 K^-1 in the principal crystallographic directions.

XLogP3

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Dates

Last modified: 08-16-2023

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